molecular formula C27H36N2O5 B12410926 D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester

Cat. No.: B12410926
M. Wt: 468.6 g/mol
InChI Key: IKZFNIAMQFYRSM-DHIUTWEWSA-N
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Description

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester: is a derivative of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester typically involves the protection of the amino group of D-phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with D-leucine, which is also protected by a Boc group. The final step involves esterification with phenylmethyl ester. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to influence the activity of enzymes involved in protein synthesis and metabolism. The compound can modulate the levels of neurotransmitters in the brain, thereby affecting brain function and potentially providing therapeutic benefits .

Comparison with Similar Compounds

  • L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
  • D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
  • D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, methyl ester

Comparison:

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

benzyl (2R)-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m1/s1

InChI Key

IKZFNIAMQFYRSM-DHIUTWEWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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